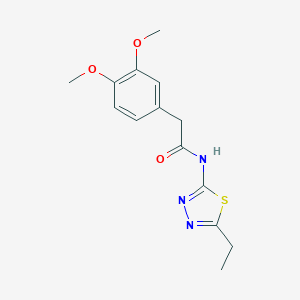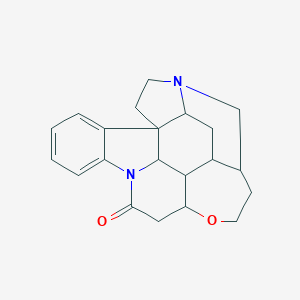
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, also known as ETYA, is a synthetic compound that has been widely studied for its potential use in scientific research. ETYA is a member of the thiadiazole family of compounds, which have been shown to have a variety of biological activities.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of cancer, as this compound has been shown to have anti-tumor activity in vitro and in vivo. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activities, this compound has been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme that is involved in the production of nitric oxide, a signaling molecule that plays a role in the regulation of blood pressure and immune function. This compound has also been shown to inhibit the activity of lipoxygenase (LOX), an enzyme that is involved in the production of leukotrienes, which play a role in the regulation of inflammation and immune function.
Advantages and Limitations for Lab Experiments
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. This compound is also relatively stable, which makes it suitable for use in long-term experiments. However, there are also limitations to the use of this compound in lab experiments. For example, it has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are many future directions for research on 2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is in the development of new synthetic derivatives of this compound that may have improved biological activity or pharmacokinetic properties. Another area of interest is in the study of the mechanism of action of this compound, which may provide insights into the development of new therapies for cancer, Alzheimer's disease, and other conditions. Finally, there is a need for further studies to determine the safety and efficacy of this compound in animal models and humans.
Synthesis Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 3,4-dimethoxyphenylacetic acid with thiosemicarbazide, followed by cyclization with ethyl chloroacetate. The resulting compound is then treated with sodium hydroxide to yield the final product, this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the purity of the final product.
properties
Molecular Formula |
C14H17N3O3S |
|---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H17N3O3S/c1-4-13-16-17-14(21-13)15-12(18)8-9-5-6-10(19-2)11(7-9)20-3/h5-7H,4,8H2,1-3H3,(H,15,17,18) |
InChI Key |
RXTBKDSPWVFTEH-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)


![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)

![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)
![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)

![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)